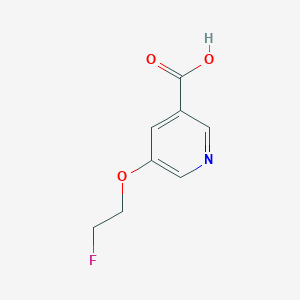
2-Amino-5-cyclobutoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-cyclobutoxybenzamide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a cyclobutoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclobutoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and cyclobutanol.
Nitration and Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclobutylation: The amino group is then reacted with cyclobutanol in the presence of a suitable catalyst to introduce the cyclobutoxy group at the fifth position.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction with benzoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyclobutoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted benzamides and related compounds.
Scientific Research Applications
2-Amino-5-cyclobutoxybenzamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclobutoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
2-Aminobenzamide: Lacks the cyclobutoxy group, making it less sterically hindered and potentially less selective in its interactions.
2-Amino-5-bromobenzamide: Contains a bromine atom instead of a cyclobutoxy group, leading to different reactivity and biological activity.
2-Amino-5-methoxybenzamide: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: 2-Amino-5-cyclobutoxybenzamide is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can enhance its selectivity and potency in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-amino-5-cyclobutyloxybenzamide |
InChI |
InChI=1S/C11H14N2O2/c12-10-5-4-8(6-9(10)11(13)14)15-7-2-1-3-7/h4-7H,1-3,12H2,(H2,13,14) |
InChI Key |
OZOPOQITJPBRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)

![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)



